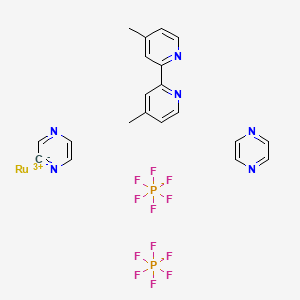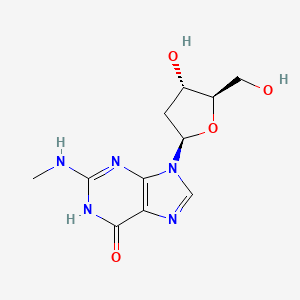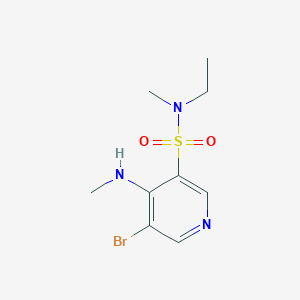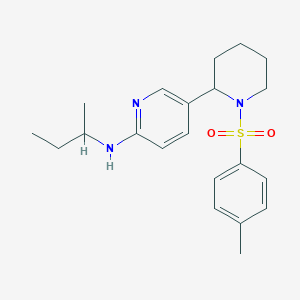
Phenol-amido-C1-PEG3-N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenol-amido-C1-PEG3-N3 is synthesized through a series of chemical reactions involving the introduction of an azide group to a PEG-based linker. The synthesis typically involves the following steps:
Formation of the PEG Linker: The PEG linker is synthesized by reacting polyethylene glycol with appropriate reagents to introduce functional groups.
Introduction of the Azide Group: The azide group is introduced through a reaction with sodium azide under suitable conditions
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol-amido-C1-PEG3-N3 undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction occurs with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups
Common Reagents and Conditions
CuAAc: Requires copper catalysts and alkyne-containing molecules.
Major Products Formed
The major products formed from these reactions are cycloaddition products, which are used in the synthesis of PROTACs and other complex molecules .
Wissenschaftliche Forschungsanwendungen
Phenol-amido-C1-PEG3-N3 has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to selectively degrade target proteins.
Biology: Employed in studies involving protein degradation and intracellular signaling pathways.
Medicine: Investigated for its potential in developing targeted therapies for various diseases.
Industry: Utilized in the production of advanced materials and chemical compounds .
Wirkmechanismus
Phenol-amido-C1-PEG3-N3 functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The compound contains two different ligands connected by the linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction forms a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .
Vergleich Mit ähnlichen Verbindungen
Phenol-amido-C1-PEG3-N3 is unique due to its PEG-based structure and azide group, which allows it to undergo specific cycloaddition reactions. Similar compounds include:
Phenol-amido-C2-PEG3-N3: Another PEG-based linker with a slightly different structure.
Phenol-amido-C3-PEG3-N3: A variant with an extended linker length.
Phenol-amido-C4-PEG3-N3: A compound with additional functional groups for enhanced reactivity
This compound stands out due to its specific applications in PROTAC synthesis and its ability to undergo both CuAAc and SPAAC reactions .
Eigenschaften
Molekularformel |
C14H20N4O5 |
|---|---|
Molekulargewicht |
324.33 g/mol |
IUPAC-Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C14H20N4O5/c15-18-16-5-6-21-7-8-22-9-10-23-11-14(20)17-12-1-3-13(19)4-2-12/h1-4,19H,5-11H2,(H,17,20) |
InChI-Schlüssel |
UIVPCIQDQHNCCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)COCCOCCOCCN=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate](/img/structure/B11825405.png)




![2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine](/img/structure/B11825452.png)

![(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol](/img/structure/B11825457.png)



![3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11825472.png)
![2-[3-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B11825474.png)
